molecular formula C14H13NO3S2 B2737865 (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 380593-18-0

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2737865
CAS No.: 380593-18-0
M. Wt: 307.38
InChI Key: PXLXQAAVDVTFPN-DHZHZOJOSA-N
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Description

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a synthetically derived thiazolidinedione analog that has garnered significant research interest for its potent activity as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway. This compound functions as a partial agonist of PPARγ, a nuclear receptor that plays a central role in adipocyte differentiation, lipid metabolism, and insulin sensitization. Its specific interaction with the PPARγ ligand-binding domain induces a unique conformational change, leading to the recruitment of distinct coregulator proteins and resulting in a transcriptional profile that differs from full agonists; this mechanism is a key focus for investigating selective PPARγ modulators (SPPARγMs) which aim to uncouple desirable insulin-sensitizing effects from adverse side effects. Consequently, this molecule serves as a critical pharmacological tool for dissecting the complex signaling networks in metabolic diseases such as type 2 diabetes and for exploring novel therapeutic strategies that mitigate the weight gain and edema associated with older PPARγ drugs. Beyond metabolic research, its applicability extends to oncology, as studies have explored its efficacy in inhibiting proliferation and inducing apoptosis in various cancer cell lines, including breast and prostate cancer, by leveraging PPARγ-dependent and independent pathways. This compound is intended for research use only by trained professionals in a controlled laboratory setting.

Properties

IUPAC Name

3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-9-3-2-4-10(7-9)8-11-13(18)15(14(19)20-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLXQAAVDVTFPN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the reaction of a thiazolidine derivative with a methylphenyl compound under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at a temperature range of 50-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Scientific Research Applications

The compound has garnered attention for its diverse biological activities, particularly:

  • Antimicrobial Properties : Research indicates that derivatives of thiazolidinones exhibit notable antibacterial activity. For instance, compounds with similar thiazolidinone structures have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Thiazolidinone derivatives are being investigated for their potential anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer cell proliferation .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological evaluations and applications of compounds related to (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid:

  • Antibacterial Efficacy : A study compared various thiazolidinone derivatives against standard antibiotics and found that certain derivatives exhibited superior antibacterial activity, highlighting their potential as new antibacterial agents .
  • Anticancer Studies : In vitro studies demonstrated that specific thiazolidinone derivatives could inhibit tumor growth in various cancer cell lines, suggesting their utility in cancer therapy .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could interact with molecular targets such as enzymes and receptors involved in disease pathways, providing a rationale for their therapeutic effects .

Mechanism of Action

The mechanism of action of (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Selected Analogs
Compound ID/Name Arylidene Substituent Acid Chain Substituent Isomerism Yield (%) Melting Point (°C) Color
Target Compound: (E)-3-(5-(3-methylbenzylidene)-...propanoic acid 3-methylbenzylidene None (propanoic acid) E N/A* N/A* N/A
(Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid () 1H-indol-3-ylmethylene None Z N/A N/A N/A
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)...propanoic acid (13g, ) 4-nitrophenyl-pyrazole Phenyl N/A 67 90–92 Yellow
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)...acetic acid (13i, ) 3,5-difluorophenyl-pyrazole Acetic acid N/A 83 108–110 Yellow
(Z)-3-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide () 2-methoxybenzylidene Propanamide Z N/A N/A N/A
Les-45 () Ciminalum hybrid Propanoic acid N/A N/A N/A N/A

Key Observations :

  • Arylidene Substituents : Electron-withdrawing groups (e.g., 4-nitrophenyl in 13g) reduce yields compared to electron-donating groups (e.g., 4-methoxyphenyl in 13c, 48% yield) due to steric and electronic effects on condensation efficiency .
  • Acid Chain Modifications: Substitutions on the propanoic acid chain (e.g., phenyl in 13g, indol-3-yl in 13h) increase molecular weight and polarity, affecting solubility and melting points (e.g., 13h: 152–154°C vs. 13i: 108–110°C) .
  • Isomerism : The (Z)-isomer of the indole-containing analog () showed predicted interactions with peroxisome proliferator-activated receptor gamma (PPARγ), a target in diabetes therapy. The (E)-isomer’s activity remains unexplored but may differ due to spatial arrangement .

Physicochemical Properties

  • Melting Points : Analog melting points correlate with molecular symmetry and intermolecular interactions. For example, 13f (240–242°C, 4-nitrophenyl) has a higher melting point than 13i (108–110°C, 3,5-difluorophenyl) due to stronger π-π stacking and hydrogen bonding .
  • Synthetic Yields : Yields range from 48% (13c, 4-methoxyphenyl) to 92% (), influenced by steric hindrance and aldehyde reactivity .

Biological Activity

(E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazolidine core, characterized by the presence of a thioxothiazolidin moiety, which is known for its diverse biological properties. The molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), contributing to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor cell growth with IC50 values in the nanomolar range.

Table 1: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
5gMolt 4/C834
5gCEM40
4aL121050

These findings suggest that the thiazolidinone scaffold may be crucial for anticancer activity, highlighting the importance of structural modifications in enhancing potency.

Antimicrobial Activity

In addition to anticancer effects, thiazolidinone derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin.

Table 2: Antibacterial Activity of Related Thiazolidinones

CompoundBacteriaMIC (mg/mL)
8S. aureus0.015
10E. cloacae0.03
12L. monocytogenes0.008

This data underscores the potential of these compounds as alternatives to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by their structural components. The presence of specific substituents on the thiazolidine ring can enhance or diminish their efficacy. For instance, the incorporation of a methyl group at the benzylidene position has been associated with increased cytotoxicity against cancer cells.

Case Studies

  • Anticancer Screening : A study evaluated various thiazolidinone derivatives against the NCI60 cancer cell line panel, revealing that compounds with modifications at the propanoic acid moiety exhibited enhanced antitumor activity compared to their unmodified counterparts .
  • Antibacterial Evaluation : Another investigation focused on the antibacterial properties of thiazolidinones against clinical isolates of resistant bacteria, demonstrating that certain derivatives had superior activity compared to traditional antibiotics .

Q & A

Q. What is the optimized synthetic route for (E)-3-(5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?

The compound is synthesized via a condensation reaction between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 3-methylbenzaldehyde. Key steps include:

  • Refluxing equimolar amounts of the thiazolidinone precursor and aldehyde in glacial acetic acid with sodium acetate (as a base catalyst) for 4–5 hours .
  • Precipitation by cooling and dilution with water, followed by recrystallization from methanol to achieve purity >90% .
  • Monitoring reaction progress via TLC and confirming the (E)-configuration of the benzylidene group using NMR coupling constants .

Q. How can the structure and purity of this compound be validated experimentally?

  • Spectral Characterization :
  • FT-IR : Confirm C=O (1702 cm⁻¹), C=S (1247 cm⁻¹), and aromatic C-H (3001 cm⁻¹) stretches .
  • 1H NMR : Identify the propanoic acid chain (δ 2.5–3.5 ppm) and benzylidene protons (δ 7.2–8.4 ppm, J = 12–16 Hz for trans-configuration) .
    • Physical Properties : Melting point consistency (e.g., 122–124°C for analogs) and specific rotation measurements ([α]D values) to assess enantiopurity (e.g., 85% ee reported for related compounds) .

Advanced Research Questions

Q. How do structural modifications at the C5-arylidene position influence bioactivity?

  • Substituents on the benzylidene group (e.g., electron-withdrawing nitro or methoxy groups) alter electronic properties and hydrogen-bonding capacity, impacting target binding. For example:
  • 4-Methoxyphenyl analogs show enhanced solubility but reduced enzyme inhibition due to steric hindrance .
  • Nitro-substituted derivatives exhibit higher electrophilicity, correlating with improved thiol reactivity in kinetic assays .
    • Methodological Approach: Compare IC₅₀ values across analogs using standardized enzyme inhibition assays (e.g., α-glucosidase or PTP1B targets) .

Q. What mechanistic insights explain the role of sodium acetate in the synthesis?

Sodium acetate acts as a dual-purpose catalyst:

  • Base : Deprotonates the thiazolidinone NH to facilitate nucleophilic attack on the aldehyde .
  • Buffering Agent : Maintains pH ~4.5–5.0, optimizing the equilibrium between imine formation and side reactions (e.g., aldol condensation) .
  • Experimental Validation: Conduct control reactions without NaOAc, observing <20% yield due to incomplete imine formation .

Q. How can stereochemical inconsistencies in synthesis be resolved?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate (E)- and (Z)-isomers, as reported for phenylalanine-derived analogs .
  • Crystallography : Single-crystal X-ray diffraction confirms the (E)-configuration via dihedral angles between the thiazolidinone and arylidene planes .

Q. What strategies address contradictory bioactivity data across studies?

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), temperature (25°C), and enzyme source (e.g., recombinant vs. tissue-extracted) .
  • Data Normalization : Express activity relative to positive controls (e.g., acarbose for α-glucosidase) to mitigate batch-to-batch variability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

  • In Silico Tools :
  • Docking Studies (AutoDock Vina) : Predict binding affinities to targets like PPARγ or COX-2 .
  • ADMET Prediction (SwissADME) : Optimize logP (target ~2.5–3.5) and polar surface area (<140 Ų) for oral bioavailability .
    • Experimental Validation: Synthesize top-ranked virtual hits and compare predicted vs. observed IC₅₀ values .

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